molecular formula C27H34N6O8 B14198045 Glycylglycylglycyl-L-seryl-L-phenylalanyl-L-phenylalanine CAS No. 918440-03-6

Glycylglycylglycyl-L-seryl-L-phenylalanyl-L-phenylalanine

Cat. No.: B14198045
CAS No.: 918440-03-6
M. Wt: 570.6 g/mol
InChI Key: SEDXVFKQRRRUKG-ACRUOGEOSA-N
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Description

Glycylglycylglycyl-L-seryl-L-phenylalanyl-L-phenylalanine is a peptide compound composed of a sequence of amino acids: glycine, serine, and phenylalanine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycylglycylglycyl-L-seryl-L-phenylalanyl-L-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: The amino acids are activated using reagents like HBTU or DIC and coupled to the growing peptide chain.

    Deprotection: Protecting groups on the amino acids are removed using TFA (trifluoroacetic acid) to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Glycylglycylglycyl-L-seryl-L-phenylalanyl-L-phenylalanine can undergo various chemical reactions, including:

    Oxidation: The serine residue can be oxidized to form a hydroxyl group.

    Reduction: Reduction reactions can target the peptide bonds, although these are less common.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be employed.

    Substitution: Various protecting groups and coupling reagents are used during SPPS to achieve specific substitutions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the serine residue can yield a hydroxylated peptide, while substitution reactions can introduce new functional groups into the peptide chain.

Scientific Research Applications

Glycylglycylglycyl-L-seryl-L-phenylalanyl-L-phenylalanine has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of Glycylglycylglycyl-L-seryl-L-phenylalanyl-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific biological context and the peptide’s structure.

Comparison with Similar Compounds

Similar Compounds

    Glycyl-L-phenylalanine: A simpler dipeptide with similar structural motifs.

    L-phenylalanyl-L-phenylalanine: Another peptide with two phenylalanine residues.

    Glycyl-L-seryl-L-phenylalanine: A tripeptide with a similar sequence but fewer glycine residues.

Uniqueness

Glycylglycylglycyl-L-seryl-L-phenylalanyl-L-phenylalanine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. The presence of multiple glycine residues provides flexibility, while the serine and phenylalanine residues contribute to its bioactivity and potential interactions with molecular targets.

Properties

CAS No.

918440-03-6

Molecular Formula

C27H34N6O8

Molecular Weight

570.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C27H34N6O8/c28-13-22(35)29-14-23(36)30-15-24(37)31-21(16-34)26(39)32-19(11-17-7-3-1-4-8-17)25(38)33-20(27(40)41)12-18-9-5-2-6-10-18/h1-10,19-21,34H,11-16,28H2,(H,29,35)(H,30,36)(H,31,37)(H,32,39)(H,33,38)(H,40,41)/t19-,20-,21-/m0/s1

InChI Key

SEDXVFKQRRRUKG-ACRUOGEOSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@H](CO)NC(=O)CNC(=O)CNC(=O)CN

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CO)NC(=O)CNC(=O)CNC(=O)CN

Origin of Product

United States

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